

N-Methyl-1-(thiazol-4-yl)methanamine chemical structure and IUPAC name

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Compound of Interest

Compound Name: *N*-Methyl-1-(thiazol-4-yl)methanamine

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An In-depth Technical Guide to N-Methyl-1-(thiazol-4-yl)methanamine

This technical guide provides a comprehensive overview of **N-Methyl-1-(thiazol-4-yl)methanamine**, a heterocyclic amine of interest in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, synthesis protocols, and biological activities, tailored for researchers, scientists, and professionals in the field.

Chemical Structure and Nomenclature

N-Methyl-1-(thiazol-4-yl)methanamine is characterized by a thiazole ring, which is a five-membered aromatic ring containing both sulfur and nitrogen atoms. A methylaminomethyl group is attached to the C4 position of this thiazole ring.

Chemical Structure:

IUPAC Name: N-methyl-1-(1,3-thiazol-4-yl)methanamine[[1](#)]

Physicochemical and Quantitative Data

The key physicochemical properties of **N-Methyl-1-(thiazol-4-yl)methanamine** are summarized in the table below. This data is essential for its handling, formulation, and

application in research settings.

Property	Value	Reference
CAS Number	120739-94-8	[1]
Molecular Formula	C ₅ H ₈ N ₂ S	[1]
Molecular Weight	128.2 g/mol	[1]
Canonical SMILES	CNCC1=CSC=N1	[1]
InChI Key	AIUGQZIAOAZYCW- UHFFFAOYSA-N	[1]
Estimated LogP	1.8	[1]

Synthesis and Experimental Protocols

The synthesis of **N-Methyl-1-(thiazol-4-yl)methanamine** can be accomplished through several synthetic routes. A common and effective method involves the N-methylation of the primary amine precursor, 1-(thiazol-4-yl)methanamine.

Experimental Protocol: N-methylation via Eschweiler-Clarke Reaction

This protocol describes the synthesis of **N-Methyl-1-(thiazol-4-yl)methanamine** from 1-(thiazol-4-yl)methanamine using the Eschweiler-Clarke reaction, a well-established method for the methylation of amines.

Materials:

- 1-(thiazol-4-yl)methanamine
- Formic acid (98-100%)
- Formaldehyde (37% solution in water)
- 10 M Sodium hydroxide (NaOH)

- Dichloromethane (DCM)
- Anhydrous sodium sulfate (Na_2SO_4)
- Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)

Procedure:

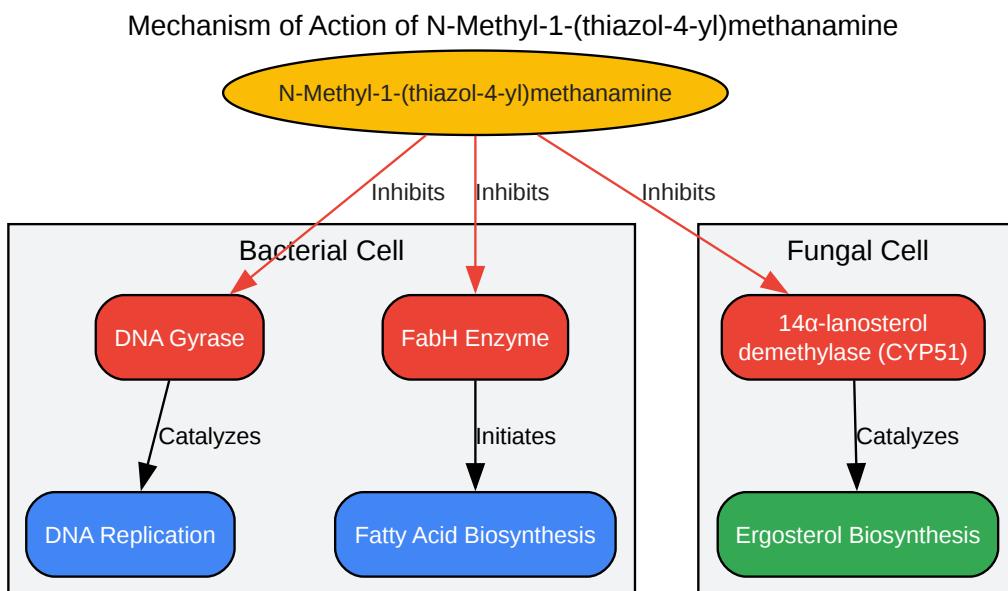
- In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1-(thiazol-4-yl)methanamine (1 equivalent) in a minimal amount of a suitable solvent or use it neat if it is a liquid.
- To the stirred solution, add formic acid (3 equivalents) followed by the slow addition of aqueous formaldehyde solution (2 equivalents).
- Attach a reflux condenser to the flask and heat the reaction mixture to 80-90 °C.
- Maintain the reaction at this temperature with continuous stirring for approximately 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Carefully neutralize the excess formic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
- Cool the aqueous mixture in an ice bath and basify to a pH greater than 11 by the dropwise addition of 10 M NaOH solution.
- Transfer the basic aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
- Combine the organic extracts and dry over anhydrous sodium sulfate (Na_2SO_4).
- Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude **N-Methyl-1-(thiazol-4-yl)methanamine**.
- If necessary, the product can be further purified by column chromatography on silica gel.

Biological Activity and Mechanism of Action

Research has highlighted the potential of **N-Methyl-1-(thiazol-4-yl)methanamine** and related thiazole derivatives as potent antimicrobial agents.^[1] The compound exhibits a multi-targeted mechanism of action against both bacterial and fungal pathogens by inhibiting essential cellular enzymes.

Antimicrobial Signaling Pathway and Targets

The diagram below illustrates the key inhibitory actions of **N-Methyl-1-(thiazol-4-yl)methanamine** on critical metabolic and reproductive pathways in bacteria and fungi.



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Caption: Multi-target inhibition by **N-Methyl-1-(thiazol-4-yl)methanamine**.

Mechanism Details:

- Antibacterial Action: The compound interferes with bacterial DNA replication by inhibiting DNA gyrase, an essential enzyme for managing DNA topology.[1] It also disrupts bacterial lipid metabolism by inhibiting the FabH enzyme, which is critical for initiating fatty acid biosynthesis.[1]
- Antifungal Action: In fungi, it targets the ergosterol biosynthesis pathway, a crucial process for maintaining fungal cell membrane integrity. Specifically, it inhibits the enzyme 14-alpha-lanosterol demethylase (a cytochrome P450 enzyme, CYP51), leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates.[1]

This dual-targeting approach in bacteria and broad-spectrum activity against fungi make **N-Methyl-1-(thiazol-4-yl)methanamine** a compound of significant interest for the development of new anti-infective therapies.

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References

- 1. Buy N-Methyl-1-(thiazol-4-yl)methanamine | 120739-94-8 [smolecule.com]
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